molecular formula C9H14O B13262381 1-Ethynyl-2,2-dimethylcyclopentan-1-ol

1-Ethynyl-2,2-dimethylcyclopentan-1-ol

Cat. No.: B13262381
M. Wt: 138.21 g/mol
InChI Key: SQDZHTMLTOQJIU-UHFFFAOYSA-N
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Description

1-Ethynyl-2,2-dimethylcyclopentan-1-ol is an organic compound with the molecular formula C9H14O. It is a cyclopentanol derivative featuring an ethynyl group and two methyl groups attached to the cyclopentane ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-2,2-dimethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2,2-dimethylcyclopentanone with an ethynylating agent under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2,2-dimethylcyclopentanone

    Reagent: Ethynylating agent (e.g., ethynyl magnesium bromide)

    Conditions: Basic medium, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Product: this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2,2-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: 1-Ethynyl-2,2-dimethylcyclopentanone

    Reduction: 1-Ethyl-2,2-dimethylcyclopentan-1-ol

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethynyl-2,2-dimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,2-dimethylcyclopentan-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the ethynyl group is hydrogenated to form an ethyl group. The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

1-Ethynyl-2,2-dimethylcyclopentan-1-ol can be compared with other cyclopentanol derivatives:

    2,2-Dimethylcyclopentan-1-ol: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    1-Ethynylcyclopentanol: Similar structure but without the additional methyl groups, leading to different steric and electronic properties.

    2,2-Dimethylcyclopentanone: The ketone analog of this compound, which can be used as a starting material for its synthesis.

The uniqueness of this compound lies in its combination of an ethynyl group and two methyl groups, which confer distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethynyl-2,2-dimethylcyclopentan-1-ol

InChI

InChI=1S/C9H14O/c1-4-9(10)7-5-6-8(9,2)3/h1,10H,5-7H2,2-3H3

InChI Key

SQDZHTMLTOQJIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C#C)O)C

Origin of Product

United States

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